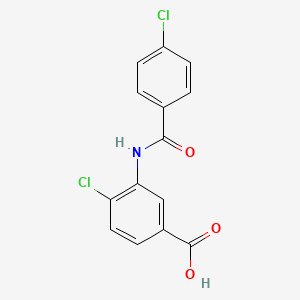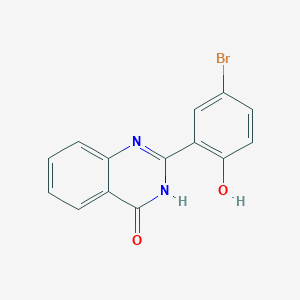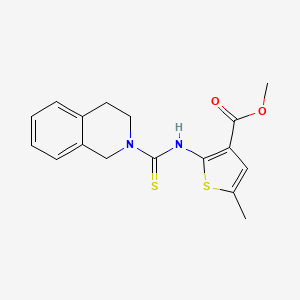
3-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization.
Attachment of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be attached via nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the pyridin-4-ylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-4-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory and antimicrobial properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Industrial Chemistry: It is utilized as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: This compound belongs to the class of imidazopyrazines and shares structural similarities with 3-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide.
Thieno[3,2-d]pyrimidine derivatives: These compounds also contain a thiophene ring and exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of a thiophene ring, a carboxamide group, and a pyridin-4-ylmethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12N2OS |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
3-methyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H12N2OS/c1-9-4-7-16-11(9)12(15)14-8-10-2-5-13-6-3-10/h2-7H,8H2,1H3,(H,14,15) |
InChI Key |
LHIZZLAYIDTPKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12493866.png)
![N-[(1-benzyl-1H-indol-3-yl)methyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B12493868.png)
![2-Bromo-4-[5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-1,3-benzoxazol-2-yl]phenyl 2-chlorobenzoate](/img/structure/B12493872.png)

![N-(2,3-dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine](/img/structure/B12493880.png)


![2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12493913.png)
![Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12493919.png)

![2-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12493926.png)

![5-[[2-(2-Propyn-1-yloxy)-1-naphthalenyl]methylene]-2,4-imidazolidinedione](/img/structure/B12493934.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12493941.png)
